Cas no 153903-13-0 (5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid)

5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methoxy-substituted benzoic acid moiety. The Boc group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions, making it valuable in peptide synthesis and organic transformations. The methoxy and carboxylic acid functionalities offer additional reactivity for further functionalization. This compound is particularly useful in medicinal chemistry and drug development, where controlled protection and deprotection strategies are essential. Its well-defined structure and compatibility with standard coupling reagents enhance its utility in constructing complex molecular architectures.
5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid structure
153903-13-0 structure
Product name:5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid
CAS No:153903-13-0
MF:C14H19NO5
MW:281.304364442825
CID:3165935
PubChem ID:77230394

5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(BOC-AMINO)METHYL-2-METHOXY-BENZOIC ACID
    • 5-((tert-butoxycarbonyl)aminomethyl)-2-methoxybenzoic acid
    • AKOS024264159
    • 5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methoxybenzoicacid
    • DA-09912
    • 153903-13-0
    • DGA90313
    • 5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid
    • EN300-705795
    • 865-057-3
    • 2-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
    • 5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methoxybenzoic acid
    • Inchi: InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-11(19-4)10(7-9)12(16)17/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
    • InChI Key: MWJZAOAKNWVPSI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 281.12632271Da
  • Monoisotopic Mass: 281.12632271Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 84.9Ų

5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-705795-1.0g
5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methoxybenzoic acid
153903-13-0 95.0%
1.0g
$770.0 2025-03-12
Enamine
EN300-705795-10.0g
5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methoxybenzoic acid
153903-13-0 95.0%
10.0g
$3315.0 2025-03-12
Enamine
EN300-705795-0.5g
5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methoxybenzoic acid
153903-13-0 95.0%
0.5g
$601.0 2025-03-12
A2B Chem LLC
AF08771-100mg
5-(BOC-AMINO)METHYL-2-METHOXY-BENZOIC ACID
153903-13-0 95%
100mg
$318.00 2024-04-20
Aaron
AR00AXF3-2.5g
5-(BOC-AMINO)METHYL-2-METHOXY-BENZOIC ACID
153903-13-0 95%
2.5g
$2100.00 2025-02-14
A2B Chem LLC
AF08771-10g
5-(BOC-AMINO)METHYL-2-METHOXY-BENZOIC ACID
153903-13-0 95%
10g
$3525.00 2024-04-20
A2B Chem LLC
AF08771-500mg
5-(BOC-AMINO)METHYL-2-METHOXY-BENZOIC ACID
153903-13-0 95%
500mg
$668.00 2024-04-20
Enamine
EN300-705795-0.05g
5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methoxybenzoic acid
153903-13-0 95.0%
0.05g
$179.0 2025-03-12
Aaron
AR00AXF3-1g
5-(BOC-AMINO)METHYL-2-METHOXY-BENZOIC ACID
153903-13-0 95%
1g
$1084.00 2025-02-14
1PlusChem
1P00AX6R-250mg
5-(BOC-AMINO)METHYL-2-METHOXY-BENZOIC ACID
153903-13-0 95%
250mg
$536.00 2024-06-20

Additional information on 5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid

Comprehensive Overview of 5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid (CAS No. 153903-13-0)

5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid, with the CAS number 153903-13-0, is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of benzoic acid derivatives, featuring a unique combination of functional groups, including a tert-butoxycarbonyl (Boc) protected amine and a methoxy substituent. Its structural complexity makes it a valuable intermediate in the development of novel drug candidates, particularly in the fields of peptide synthesis and medicinal chemistry.

The growing interest in 5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid is driven by its versatility in organic synthesis. Researchers frequently search for "Boc-protected amino acids" or "methoxybenzoic acid derivatives" due to their applications in designing biologically active molecules. This compound’s CAS 153903-13-0 is often referenced in patents and scientific literature, highlighting its role in optimizing drug delivery systems and enhancing bioavailability.

In the context of green chemistry, 5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid aligns with the demand for sustainable synthetic routes. Recent trends show increased searches for "eco-friendly Boc deprotection methods" and "solvent-free peptide coupling," reflecting the industry’s shift toward minimizing environmental impact. The compound’s stability under mild conditions makes it suitable for high-throughput screening and automated synthesis platforms, which are critical for modern drug discovery.

Another hotspot topic is the compound’s potential in targeted therapy. With the rise of precision medicine, researchers explore "benzoic acid-based prodrugs" and "amino acid transporters" to improve therapeutic efficacy. The Boc group in CAS 153903-13-0 serves as a temporary protecting group, enabling selective reactions that are essential for constructing complex bioconjugates.

From a technical perspective, 5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid exhibits excellent compatibility with solid-phase synthesis, a method frequently queried as "SPPS protocols for Boc chemistry." Its methoxy group enhances solubility in common organic solvents, addressing challenges in reaction workup and purification. These properties are crucial for scaling up production in GMP-compliant facilities.

In summary, 5-((((Tert-butoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid (153903-13-0) bridges multiple disciplines, from peptide engineering to sustainable chemistry. Its relevance in drug development and alignment with industry trends ensure continued demand. For researchers seeking "high-purity Boc-amino acids" or "functionalized benzoic acids," this compound remains a cornerstone in innovative scientific endeavors.

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